Core Scaffold Antimalarial Potency: Class-Level Positioning Against Chloroquine
The pyrido[1,2-a]pyrimidin-4-one scaffold, to which compound 946336-99-8 belongs, has demonstrated quantifiable, moderate antimalarial activity. In a direct class-level study, the best-performing analog within the scaffold, a 3-fluorobenzyl carbamate derivative, achieved a Pf3D7 IC50 of 33 μM. This serves as a baseline for the scaffold's inherent potential, against which the specific contribution of the 4-sulfamoylbenzamide modification in compound 946336-99-8 remains to be experimentally determined. The unsubstituted B-ring was identified as crucial for activity, a criterion met by this compound [1].
| Evidence Dimension | In vitro antimalarial activity against chloroquine-sensitive P. falciparum 3D7 strain |
|---|---|
| Target Compound Data | Not directly tested in the published study; scaffold activity is established. |
| Comparator Or Baseline | Best-in-class from the same study: 3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate (IC50 = 33 μM); Chloroquine control in the same assay. |
| Quantified Difference | N/A (Compound not directly tested); The scaffold's best representative shows a defined gap in potency compared to the clinical standard (CQ) and is suitable for hit-to-lead optimization. |
| Conditions | SYBR Green I assay against erythrocytic stages of the Pf 3D7 strain. |
Why This Matters
This establishes the antimalarial research landscape for the core scaffold, confirming that this chemical class has validated, albeit moderate, biological activity; a screening or procurement decision for 946336-99-8 should be based on its unique sulfamoylbenzamide vector for potential potency improvements over the reported baseline.
- [1] Mane, U.R., Mohanakrishnan, D., Sahal, D., Murumkar, P.R., Giridhar, R., Yadav, M.R. 'Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents.' European Journal of Medicinal Chemistry, 2014, 79, 422-435. View Source
